3-Carbamothioylbenzamide
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Overview
Description
3-Carbamothioylbenzamide is an organic compound with the molecular formula C8H8N2OS It is known for its unique structure, which includes a benzamide core substituted with a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: Industrial production of this compound typically involves the reaction between benzoyl isothiocyanate and benzo[d]thiazol-2-amine . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Carbamothioylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Carbamothioylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Carbamothioylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes and modulating signaling pathways involved in oxidative stress and inflammation . The exact molecular targets are still under investigation, but preliminary studies suggest its potential in targeting cancer cells and reducing oxidative damage.
Comparison with Similar Compounds
Thiazole Carbamothioyl Benzamide Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thiourea Derivatives: These compounds have a similar sulfur-containing functional group and exhibit comparable biological properties.
Uniqueness: 3-Carbamothioylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
IUPAC Name |
3-carbamothioylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-7(11)5-2-1-3-6(4-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBNWHYKWSFNQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=S)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632457 |
Source
|
Record name | 3-Carbamothioylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106748-25-8 |
Source
|
Record name | 3-Carbamothioylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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